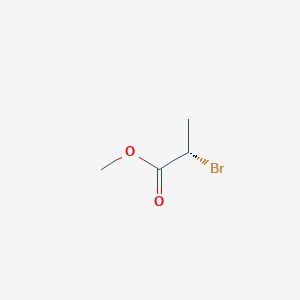Propanoic acid, 2-bromo-, methyl ester, (S)-
CAS No.: 62076-23-7
Cat. No.: VC8182382
Molecular Formula: C4H7BrO2
Molecular Weight: 167 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62076-23-7 |
|---|---|
| Molecular Formula | C4H7BrO2 |
| Molecular Weight | 167 g/mol |
| IUPAC Name | methyl (2S)-2-bromopropanoate |
| Standard InChI | InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 |
| Standard InChI Key | ACEONLNNWKIPTM-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](C(=O)OC)Br |
| SMILES | CC(C(=O)OC)Br |
| Canonical SMILES | CC(C(=O)OC)Br |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Propanoic acid, 2-bromo-, methyl ester, (S)-, possesses a stereocenter at the second carbon of the propionate chain, conferring chirality. The bromine atom at this position enhances electrophilicity, facilitating nucleophilic substitution reactions. Key structural identifiers include:
-
IUPAC Name: Methyl (2S)-2-bromopropanoate
-
Canonical SMILES: CC@@HBr
The compound’s chirality is critical for its role in asymmetric synthesis, where it directs the formation of enantiomerically pure products.
Physicochemical Data
The compound exhibits distinct physical properties essential for laboratory handling and industrial processing:
The low water solubility and relatively high density suggest preferential use in non-aqueous reaction media. The flash point indicates flammability under specific conditions, necessitating careful storage .
Synthesis and Production
Laboratory-Scale Synthesis
Two primary methods dominate laboratory synthesis:
Esterification of 2-Bromopropanoic Acid
2-Bromopropanoic acid reacts with methanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. The reaction proceeds under reflux, yielding the ester after aqueous workup and purification by distillation:
Bromination of Methyl Propanoate
Methyl propanoate undergoes radical bromination using bromine (Br₂) and a radical initiator like azobisisobutyronitrile (AIBN). This method selectively brominates the α-position, though racemic mixtures may form without chiral auxiliaries.
Industrial Production
Industrial processes prioritize scalability and enantiomeric purity. Continuous flow reactors enable efficient esterification, while advanced separation techniques (e.g., chiral chromatography or crystallization) isolate the (S)-enantiomer. Catalytic asymmetric synthesis, employing chiral catalysts, is increasingly adopted to enhance yield and reduce waste.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom’s electrophilicity renders the compound susceptible to nucleophilic attack. Common reactions include:
-
Hydroxide Substitution: Reaction with NaOH yields methyl 2-hydroxypropanoate, a precursor to lactic acid derivatives.
-
Ammonolysis: Treatment with ammonia produces 2-aminopropanoate esters, intermediates in peptide synthesis.
Reduction and Hydrolysis
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to (S)-2-bromopropanol, a building block for chiral alcohols.
-
Hydrolysis: Acidic or basic conditions cleave the ester bond, yielding 2-bromopropanoic acid and methanol. This reaction is pivotal for recycling intermediates in synthetic pathways.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s chirality makes it invaluable for synthesizing enantiopure drugs. For example, it serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. Its use in Mitsunobu reactions facilitates stereoselective carbon-oxygen bond formation .
Agrochemical Synthesis
In agrochemistry, (S)-methyl 2-bromopropionate aids in producing chiral pesticides and herbicides. Its incorporation into pyrethroid analogs enhances insecticidal activity while minimizing environmental persistence.
Asymmetric Catalysis
The compound acts as a chiral auxiliary in catalytic asymmetric reactions, enabling the synthesis of terpenes and alkaloids with high enantiomeric excess. Its utility in Sharpless epoxidation and Heck coupling reactions has been documented .
Biological Activity and Toxicology
Biochemical Interactions
The bromine atom’s electrophilicity allows covalent modification of biological nucleophiles (e.g., cysteine residues in enzymes). This reactivity underpins its role as an enzyme inhibitor in biochemical assays, though detailed mechanistic studies remain limited.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume